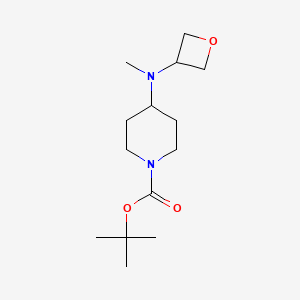

tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate

説明

Background and Historical Context

The development of tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate emerged from the convergence of several important trends in modern organic chemistry and drug discovery. Piperidine, the core heterocyclic framework of this compound, has been recognized as one of the most important pharmacophores and privileged scaffolds in medicinal chemistry. The historical significance of piperidine derivatives in drug discovery cannot be overstated, as they have consistently demonstrated versatility in developing monoamine oxidase inhibitors and various other therapeutic agents.

The incorporation of oxetane functionality into pharmaceutical compounds represents a more recent innovation in medicinal chemistry. The oxetane scaffold gained particular interest among synthetic and medicinal chemistry communities due to its unique four-membered ring structure containing one oxygen atom. This structural motif has demonstrated relatively high occurrence in natural products compared to other four-membered heterocycles, with paclitaxel being the most well-known oxetane natural product and the only FDA-approved bioactive oxetane compound.

The tert-butyloxycarbonyl protecting group, commonly known as the BOC group, has been an essential tool in organic synthesis since its introduction as an acid-labile protecting group. The BOC group's utility in protecting amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide has made it indispensable in multi-step synthetic sequences. The combination of these three structural elements in this compound represents a sophisticated approach to molecular design that capitalizes on the advantages of each component.

Chemical Classification and Significance

This compound belongs to multiple chemical classifications that reflect its complex structure and diverse functional groups. Primarily, it is classified as a piperidine derivative, specifically a 4-substituted piperidine-1-carboxylate. The compound's molecular formula C₁₄H₂₆N₂O₃ and molecular weight of 270.37 g/mol place it within the category of medium-sized organic molecules suitable for pharmaceutical applications.

The structural complexity of this compound can be analyzed through its SMILES notation: O=C(N1CCC(N(C)C2COC2)CC1)OC(C)(C)C. This representation reveals the presence of three distinct chemical environments: the piperidine ring system, the oxetane four-membered ring, and the tert-butyl ester protecting group. The compound is further classified as a tertiary amine due to the methylated nitrogen atom attached to the oxetane ring, and as a carbamate ester due to the BOC protecting group.

The significance of this compound in contemporary chemistry lies in its embodiment of several important design principles in medicinal chemistry. The piperidine scaffold provides a well-established pharmacophore with known biological activity patterns. The oxetane moiety serves multiple functions, including the reduction of basicity of adjacent functionality and the introduction of three-dimensional character to the molecule. The inductive electron-withdrawing effect of the oxetane ring can reduce the pKaH of adjacent basic functionality by significant amounts, making it a valuable tool for modulating the physicochemical properties of drug candidates.

Scope of Current Research

Contemporary research involving this compound spans several areas of chemical and pharmaceutical investigation. The compound serves primarily as a synthetic intermediate in the preparation of more complex molecular structures, particularly in pharmaceutical research applications. Current synthesis methodologies focus on optimizing reaction conditions for higher yields and developing scalable synthetic routes that ensure high purity suitable for pharmaceutical applications.

The research scope encompasses both fundamental synthetic methodology development and applied pharmaceutical chemistry. In synthetic chemistry, the compound represents an important building block that demonstrates the successful integration of multiple heterocyclic systems within a single molecular framework. Researchers are investigating various synthetic approaches to access this compound efficiently, including multi-step organic reactions that may involve nucleophilic substitution, cyclization reactions, and protecting group manipulations.

In medicinal chemistry applications, the compound's unique structural features make it an attractive scaffold for drug discovery campaigns. The combination of piperidine and oxetane functionalities provides access to chemical space that combines the proven pharmacological potential of piperidine derivatives with the novel properties imparted by oxetane substitution. Current research interests include the exploration of this compound as a precursor for developing novel therapeutic agents that leverage the conformational and electronic properties of both heterocyclic systems.

The industrial relevance of this compound is reflected in its availability from multiple commercial sources and its classification as a pharmaceutical-grade chemical intermediate. Quality control specifications typically require purity levels of 98-99%, indicating the stringent requirements for pharmaceutical applications. The compound's storage and handling protocols reflect its importance as a research chemical, with recommendations for storage in well-closed containers under controlled conditions.

特性

IUPAC Name |

tert-butyl 4-[methyl(oxetan-3-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-5-11(6-8-16)15(4)12-9-18-10-12/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCIRCLHTKTYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Intermediates

- tert-Butyl 4-aminopiperidine-1-carboxylate or its derivatives are typically used as starting points. These compounds are commercially available or prepared via known methods involving Boc protection of piperidine-4-amine.

- The methyl(oxetan-3-yl) substituent is introduced by reaction with an appropriate oxetane-containing reagent or via reductive amination using oxetan-3-yl aldehyde or equivalents.

Key Reaction Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of piperidine nitrogen | Reaction of piperidine-4-amine with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | Formation of tert-butyl 4-aminopiperidine-1-carboxylate |

| 2 | Introduction of methyl(oxetan-3-yl)amino group | Nucleophilic substitution or reductive amination with methyl(oxetan-3-yl)amine or oxetan-3-yl-containing aldehyde and methylamine | Formation of tert-butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate |

| 3 | Purification | Column chromatography or crystallization | Isolation of pure target compound |

Example from Patent Literature

According to patent US11254641B2, preparation of optically active tert-butyl piperidine carboxylate derivatives involves:

- Optical resolution of racemic intermediates to obtain enantiopure compounds.

- Use of bases such as sodium hydroxide or potassium hydroxide in solvents like ethyl acetate or dichloromethane at mild temperatures (20–40 °C) for racemization or transformation steps.

- Reaction with di-tert-butyl dicarbonate to introduce the Boc protecting group.

Though this patent focuses on tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, the methodology is adaptable to related piperidine derivatives including this compound, especially in the protection and purification steps.

Alternative Synthetic Routes

- Reductive amination strategies are commonly employed in similar compounds, where a piperidine intermediate is reacted with an aldehyde or ketone bearing the oxetane moiety, followed by reduction (e.g., using sodium triacetoxyborohydride).

- Direct nucleophilic substitution of a halogenated piperidine derivative with methyl(oxetan-3-yl)amine is also feasible under controlled conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, ethyl acetate, acetonitrile | Choice depends on solubility and reaction type |

| Temperature | 0–40 °C | Mild conditions to preserve sensitive oxetane ring |

| Base | Triethylamine, potassium carbonate | Used to neutralize acids and promote substitution |

| Purification | Silica gel chromatography | Essential to separate regio- and stereoisomers |

| Yield | Typically moderate to high (50–85%) | Dependent on reaction scale and purity |

Research Findings and Industrial Relevance

- The compound serves as an important intermediate in pharmaceutical synthesis, particularly for drugs requiring piperidine scaffolds with oxetane substituents.

- Industrial methods focus on maximizing yield and purity while minimizing steps and hazardous reagents.

- Recycling of unreacted enantiomers via racemization enhances economic efficiency.

- The use of commercially available reagents and scalable reaction conditions supports industrial production.

Summary Table of Preparation Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Boc Protection of Piperidine | Reaction with di-tert-butyl dicarbonate | Widely used, high yield | Requires careful control of pH |

| Reductive Amination | Reaction of piperidine with oxetan-3-yl aldehyde and methylamine | Direct introduction of substituent, mild conditions | Sensitive to moisture, requires reductant |

| Nucleophilic Substitution | Substitution on halogenated piperidine with methyl(oxetan-3-yl)amine | Straightforward, fewer steps | Possible side reactions, regioselectivity issues |

| Optical Resolution | Separation of enantiomers | High purity enantiomers | Additional step, lower overall yield |

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the piperidine ring to its corresponding amine oxide.

Reduction: : Reduction of the oxetane ring to form a cyclobutane derivative.

Substitution: : Replacement of the methyl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

Oxidation: : Piperidine N-oxide

Reduction: : Cyclobutane derivative

Substitution: : Various substituted piperidines

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C15H24N4O2

- Molecular Weight : 292.38 g/mol

- IUPAC Name : tert-butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate

The presence of the oxetane ring is notable, as oxetanes are known for their unique reactivity and potential for functionalization, which can be exploited in synthesizing complex organic molecules.

Pharmaceutical Applications

-

Drug Development :

- The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets, including enzymes and receptors.

- Its structure allows for modifications that can enhance its efficacy and selectivity against specific diseases.

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of piperidine compounds can exhibit anticancer properties. The oxetane moiety may contribute to increased biological activity, making this compound a candidate for further research in cancer therapeutics.

-

Neurological Disorders :

- Compounds similar to this compound have been explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions that incorporate oxetane derivatives with piperidine structures. A notable synthetic pathway includes:

-

Starting Materials :

- tert-butyl 4-(oxetan-3-yl)amino precursor.

- Methylating agents to introduce the methyl group on the oxetane.

-

Reaction Conditions :

- The reaction is generally carried out under controlled temperatures and inert atmospheres to prevent degradation.

- Purification methods such as column chromatography are employed to isolate the desired product.

Table: Summary of Synthetic Pathways

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | tert-butyl 4-(oxetan-3-yl)amine | Methyl iodide | Base, reflux | tert-butyl 4-(methyl(oxetan-3-yl)amino)piperidine |

| 2 | tert-butyl 4-(methyl(oxetan-3-yl)amino)piperidine | Acid chlorides | Room temp | This compound |

Research Findings and Insights

Recent studies have highlighted the following insights regarding the applications of this compound:

-

Biological Activity :

- Research indicates that compounds with piperidine and oxetane functionalities exhibit varied biological activities, including antimicrobial and antifungal properties.

-

Modification Potential :

- The ability to modify the oxetane ring opens avenues for creating analogs with enhanced potency or reduced side effects.

-

Collaboration with Other Compounds :

- The compound can serve as an intermediate in the synthesis of more complex molecules used in drug discovery programs targeting various diseases.

作用機序

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

類似化合物との比較

The following analysis compares tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate with structurally related piperidine/piperazine derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C₁₄H₂₆N₂O₃ | 270.37 | Oxetane-3-ylmethylamino group | 1257293-69-8 |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | C₁₅H₂₃N₃O₂ | 277.36 | Pyridin-3-ylamino group | 1707580-61-7 |

| tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate | C₂₃H₂₅ClN₄O₃ | 456.92 | Chlorophenyl-pyrazole carboxamide and pyridine-carboxylate | Not provided |

Key Observations :

- The pyridin-3-yl derivative incorporates an aromatic nitrogen heterocycle, which may facilitate π-π stacking interactions in drug-receptor binding .

- The chlorophenyl-pyrazole derivative features a bulkier aromatic system, likely influencing its lipophilicity and steric demands .

Physicochemical Properties

Notes:

生物活性

tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its synthesis, biological properties, and potential therapeutic uses, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H22N2O3

- CAS Number : 1257293-88-1

- SMILES Notation : C1C(CO1)N1CCN(CC1)C(=O)OC(C)(C)C

This structure features a piperidine ring substituted with a tert-butyl group and an oxetan moiety, which may influence its biological activity.

Research indicates that compounds similar to this compound can act as inhibitors of Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors play crucial roles in the immune response, and their modulation can have therapeutic implications for autoimmune diseases and inflammatory conditions .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against various enzymes and pathways involved in inflammatory responses. For instance, it has been evaluated for its effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for related compounds have been reported to be comparable to established anti-inflammatory drugs .

| Compound | Target | IC50 Value (μM) |

|---|---|---|

| Compound A | COX-2 | 0.04 ± 0.01 |

| Compound B | COX-2 | 0.04 ± 0.02 |

| This compound | TBD | TBD |

Cytotoxicity Profile

The cytotoxicity of this compound has been assessed across various cancer cell lines. Preliminary results suggest that the compound exhibits a favorable cytotoxicity profile, with minimal effects on normal cell lines at high concentrations. This suggests potential for selective targeting of cancer cells while sparing healthy tissues .

Case Study 1: Anti-inflammatory Effects

In a controlled study, derivatives of this compound were tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to control groups, highlighting the compound's potential as an anti-inflammatory agent.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of GSK-3β by related piperidine derivatives. The findings demonstrated that modifications to the piperidine nitrogen substituent could enhance inhibitory potency, emphasizing the importance of structural optimization in developing effective inhibitors .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting tert-butyl 4-(methylamino)piperidine-1-carboxylate with oxetan-3-yl derivatives (e.g., 3-chloroxetane) in polar aprotic solvents (e.g., MeCN) under reflux with a base like K₂CO₃. Optimization includes controlling stoichiometry (1:1.1 molar ratio of reagents), temperature (80°C), and reaction time (12–24 hrs) to minimize side products . Purification via flash column chromatography (SiO₂, CH₂Cl₂:EtOAc gradients) ensures high purity .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : ¹H/¹³C NMR to verify piperidine, oxetane, and tert-butyl group integration (e.g., tert-butyl singlet at δ ~1.4 ppm, oxetane protons at δ ~4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ or [M+Na]⁺ peaks matching the theoretical mass .

- X-ray Crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) to resolve stereochemistry and detect conformational disorder in the tert-butyl group .

Q. What are the recommended storage conditions to ensure the compound’s stability over time?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxetane ring or tert-butyl carbamate. Desiccants (e.g., silica gel) mitigate moisture-induced degradation . Stability testing via HPLC at intervals (0, 3, 6 months) monitors purity loss.

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for oxetane ring-opening or carbamate deprotection. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases) by leveraging crystallographic data from analogs .

Q. How can competing side reactions during oxetane functionalization be suppressed?

- Methodology :

- Protection/Deprotection : Use acid-labile protecting groups (e.g., Boc) for the piperidine nitrogen to prevent unwanted alkylation .

- Catalysis : Employ Pd or Cu catalysts for selective cross-coupling, minimizing oxetane ring degradation . Kinetic monitoring via TLC or in-situ IR identifies side products early.

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor or proteolysis-targeting chimera (PROTAC) component?

- Methodology :

- Kinase Inhibition : ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases (IC₅₀ determination) .

- PROTAC Feasibility : Assess ternary complex formation (kinase-PROTAC-E3 ligase) using surface plasmon resonance (SPR) or cellular ubiquitination assays .

Q. How do structural modifications (e.g., replacing oxetane with tetrahydrofuran) affect pharmacokinetic properties?

- Methodology : Synthesize analogs and compare solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2/PAMPA). Oxetane’s electronegativity and ring strain enhance metabolic resistance compared to THF .

Contradictory Data Analysis

Q. How should researchers reconcile discrepancies in reported toxicity profiles of similar piperidine-carbamate derivatives?

- Methodology : Cross-reference GHS classifications (e.g., acute oral toxicity Category 3 vs. 4) by testing the compound in standardized assays (OECD 423/425). Variations may arise from impurity levels or solvent residues; HPLC-MS purity >95% reduces false positives .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。